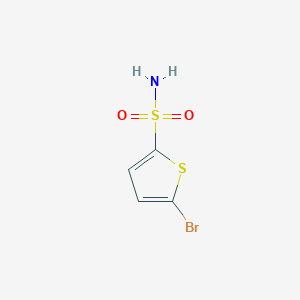

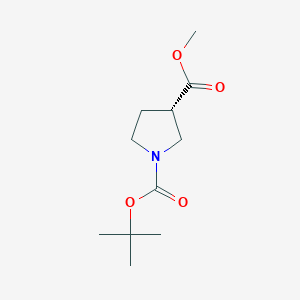

(S)-1-Boc-吡咯烷-3-羧酸甲酯

描述

“(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester” is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

Esters are usually prepared from carboxylic acids by several methods . One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .

Molecular Structure Analysis

The molecular structure of esters, including “(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester”, is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’) .

Chemical Reactions Analysis

Esters undergo various chemical reactions. They can be reduced to primary alcohols using lithium aluminum hydride . They can also react with Grignard reagents to form tertiary alcohols . Furthermore, esters can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .

Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

科学研究应用

Application in Virology

Scientific Field

Virology

Summary of Application

This compound has been studied for its potential antiviral properties, particularly against the influenza A virus.

Methods of Application

The compound is tested in vitro and in vivo for its ability to inhibit viral replication, with a focus on the post-adsorption stage of the virus life cycle.

Results

The compound has shown to inhibit the replication of different influenza A virus strains with low cytotoxicity, suggesting its potential as an antiviral agent .

Application in Chromatography

Summary of Application

The compound is used in gas chromatography for the characterization of fatty acid methyl esters (FAMEs), particularly in marine oils.

Methods of Application

Highly polar capillary columns are utilized to separate and quantify polyunsaturated fatty acids, with temperature adjustments made to compensate for variations in column selectivity.

Results

The methodology allows for accurate and reproducible separation of complex samples, enhancing the analytical capabilities for FAMEs .

Application in Microwave-Assisted Derivatization

Scientific Field

Organic Chemistry

Summary of Application

The compound’s derivatives are prepared using microwave-assisted derivatization, which is applied to various biological samples.

Methods of Application

Microwave irradiation is used to accelerate the derivatization process, converting fatty acids into their methyl ester forms efficiently.

Results

This approach has been successful in preparing fatty acid methyl esters from a range of samples, demonstrating its efficiency and accuracy .

Application in Surfactant Synthesis

Scientific Field

Chemical Engineering

Summary of Application

The compound is used in the synthesis of anionic surfactants, such as fatty acid methyl ester sulfonates (MES), which have applications in the chemical industry.

Methods of Application

Biological oils are used as raw materials to synthesize MES through sulfonation, resulting in surfactants with excellent surface activity.

Results

The synthesized MES exhibit self-assembly behavior and are widely used in various industrial applications due to their superior surface-active properties .

Application in Enantioselective Synthesis

Summary of Application

The compound serves as a chiral auxiliary in the enantioselective synthesis of pharmaceuticals and other biologically active molecules.

Methods of Application

It is used to induce chirality in synthetic routes, ensuring the production of enantiomerically pure compounds.

Results

The use of this compound in enantioselective synthesis has led to the creation of numerous chiral molecules with high enantiomeric excess .

安全和危害

未来方向

Research on esters, including “(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester”, continues to evolve. Recent achievements in the green and sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions, have been highlighted . The applicability of each method in industry is a special focus .

属性

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWFYAVKYUQMRE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363865 | |

| Record name | 1-tert-Butyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester | |

CAS RN |

313706-15-9 | |

| Record name | 1-tert-Butyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)

methanone](/img/structure/B1270661.png)

![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)

![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)